molecular formula C12H15ClFN3O2S B2578189 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine CAS No. 2415623-43-5

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B2578189
CAS No.: 2415623-43-5
M. Wt: 319.78
InChI Key: MHXLREOPUZGEAJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3O2S/c13-9-7-11(14)12(15-8-9)16-3-5-17(6-4-16)20(18,19)10-1-2-10/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXLREOPUZGEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps, starting from commercially available starting materials. The process generally includes:

    Formation of the pyridine ring: This step involves the chlorination and fluorination of a pyridine derivative.

    Piperazine ring formation: The final step involves the coupling of the substituted pyridine with piperazine under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or continuous flow reactors: To handle large volumes and improve reaction efficiency.

    Purification techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of halogens (chlorine and fluorine) on the pyridine ring.

    Oxidation and reduction reactions: These can modify the functional groups attached to the piperazine ring.

    Coupling reactions: To form more complex molecules by linking with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has several scientific research applications:

    Medicinal chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological studies: Used in the study of biological pathways and mechanisms due to its unique structural features.

    Industrial applications: Employed as an intermediate in the synthesis of more complex organic compounds used in various industries.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-3-fluoropyridin-2-yl)ethanone: Shares the pyridine ring with similar substitutions but lacks the piperazine and cyclopropanesulfonyl groups.

    1-(5-Chloro-3-fluoropyridin-2-yl)cyclopentane-1-carbonitrile: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is unique due to its combination of a piperazine ring with both a 5-chloro-3-fluoropyridin-2-yl group and a cyclopropanesulfonyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

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